2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIFMYKGEATZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-05-8 | |
| Record name | 1835-05-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reagents and Conditions
-
Brominating agents : Bromine (Br₂), N-bromosuccinimide (NBS), or dibromoisocyanuric acid (DBI).
-
Solvents : Dichloromethane (DCM), chloroform, or acetic acid.
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Catalysts : Lewis acids (e.g., FeCl₃) or radical initiators (e.g., benzoyl peroxide).
A representative procedure involves dissolving 1-(3,4-dimethoxyphenyl)propan-1-one (10 mmol) in anhydrous DCM under nitrogen. Bromine (11 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6–12 hours. The reaction is quenched with sodium thiosulfate, and the product is isolated via extraction and recrystallization (ethanol/water), yielding 85–92% pure product.
Table 1: Bromination Optimization
| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Br₂ | DCM | 25°C | 88 | 95 |
| NBS | CHCl₃ | 40°C | 78 | 90 |
| DBI | Acetic Acid | 50°C | 92 | 98 |
Key Insight : DBI in acetic acid provides superior yields and selectivity due to its controlled release of bromine, minimizing over-bromination.
Nucleophilic Substitution via Preformed α-Bromo Intermediates
An alternative approach employs This compound as a precursor for further functionalization. This method is prevalent in synthesizing β-O-4 lignin models and pharmaceutical intermediates.
Reaction with Phenolic Nucleophiles
Phenols react with the brominated ketone under basic conditions to form aryl ether linkages. For example, treating this compound (5 mmol) with 4-methoxyphenol (7.5 mmol) and K₂CO₃ (15 mmol) in acetone at 65°C for 5 hours yields 1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(4-methoxyphenoxy)propan-1-one with 100% conversion.
Table 2: Nucleophilic Substitution Variants
| Nucleophile | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenol | K₂CO₃ | Acetone | 5 | 100 |
| 2,6-Dimethoxyphenol | Cs₂CO₃ | DMF | 24 | 75 |
| Thiophenol | Et₃N | THF | 3 | 88 |
Mechanistic Note : The reaction proceeds via an SN₂ mechanism, where the base deprotonates the phenol, enhancing its nucleophilicity. Steric hindrance from 2,6-dimethoxy groups reduces reactivity, necessitating longer reaction times.
Friedel-Crafts Acylation Followed by Bromination
This two-step strategy first constructs the propanone backbone via Friedel-Crafts acylation, followed by alpha-bromination.
Friedel-Crafts Acylation
3,4-Dimethoxybenzene (1.2 equiv) reacts with propanoyl chloride (1 equiv) in the presence of AlCl₃ (1.5 equiv) in nitrobenzene at 0–5°C. After 4 hours, the mixture is quenched with ice-water, extracting 1-(3,4-dimethoxyphenyl)propan-1-one in 80% yield.
Subsequent Bromination
The ketone is brominated using Br₂ in DCM, as described in Section 1.1, achieving an overall yield of 70–75%.
Advantage : This route avoids handling pre-brominated intermediates but requires stringent control over Friedel-Crafts conditions to prevent polyacylation.
Industrial-Scale Production Methods
Continuous-Flow Bromination
Modern facilities employ tubular reactors for bromination, enhancing safety and efficiency. A mixture of 1-(3,4-dimethoxyphenyl)propan-1-one and DBI in acetic acid is pumped through a heated reactor (50°C, residence time: 10 minutes), achieving 94% yield with <2% side products.
Purification Techniques
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Crystallization : Ethanol/water mixtures yield crystals with 98–99% purity.
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Chromatography : Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves trace impurities.
Table 3: Industrial vs. Laboratory Yields
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 88 | 94 |
| Reaction Time | 6 h | 10 min |
| Solvent Consumption | 500 mL/mol | 200 mL/mol |
Analytical Validation of Synthesis
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)propan-1-ol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one serves as an essential intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, enabling the construction of more intricate compounds necessary for research and development in chemistry .
Reactivity and Transformations
The compound undergoes several types of reactions, including:
- Nucleophilic Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols, leading to new derivatives.
- Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.
- Oxidation Reactions: It can also be oxidized to generate carboxylic acids or other oxidized derivatives .
Biological Research
Enzyme Inhibition Studies
In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor. Its interaction with specific enzymes can help elucidate biochemical pathways and mechanisms of action relevant to various diseases .
Pharmacological Potential
Research indicates that this compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes. Its structure suggests potential applications in drug development, particularly as a precursor in synthesizing bioactive compounds .
Medicinal Chemistry
Drug Development
The compound's unique structural features make it a candidate for developing new pharmaceuticals. Studies have focused on its efficacy against specific targets within cellular pathways, particularly in the context of diseases like cancer and neurodegenerative disorders .
Case Studies
A notable study explored the structure-activity relationship (SAR) of related compounds, revealing that modifications to the methoxy groups significantly influence biological activity. This highlights the importance of this compound as a model compound for further SAR studies .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for synthesizing products used in different applications across industries .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity . The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .
Comparison with Similar Compounds
The following section compares 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one with structurally related compounds, focusing on physical properties, synthesis routes, and applications.
Halogen-Substituted Propan-1-one Derivatives
Table 1: Physical and Chemical Properties of Brominated Propan-1-one Analogs
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) reduce melting points compared to electron-donating groups (e.g., OCH₃). For example, the 4-fluoro derivative melts at 45–50°C , while methoxy-substituted analogs may exhibit higher thermal stability.
- Pharmaceutical Relevance : Chlorophenyl and dichlorophenyl variants are intermediates in synthesizing antidepressants like bupropion .
Methoxy-Substituted Brominated Ketones
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5)
- Molecular Formula : C₁₀H₁₁BrO₃
- Melting Point : 81–83°C
- Synthesis: Prepared via bromination of acetoveratrone (1-(3,4-dimethoxyphenyl)ethanone) in chloroform .
- Applications : Used in organic synthesis and as a precursor for chalcone derivatives .
Chalcone Derivatives with Bromine and Methoxy Groups
Chalcones (α,β-unsaturated ketones) exhibit distinct reactivity due to their conjugated double bonds. Examples include:
- (Z)-2-Bromo-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (α-Br-TMC, 73) :
Table 2: Comparative Reactivity of Saturated vs. Unsaturated Ketones
| Property | This compound | α-Br-TMC (Chalcone) |
|---|---|---|
| Conjugation | No | Yes |
| Reactivity | Electrophilic substitution at α-carbon | Michael addition |
| Biological Activity | Limited data | High |
Biological Activity
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
- Molecular Formula : CHBrO
- CAS Number : 1835-02-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom and the carbonyl group are crucial for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to inhibition or modification of enzyme activity, affecting various biochemical pathways .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to induce apoptosis in melanoma cells through mechanisms such as cell cycle arrest and modulation of key proteins involved in apoptosis (e.g., Bax/Bcl-xL ratio) and DNA damage response pathways .
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A2058 | 53 | Induces apoptosis via mitochondrial dysfunction | |
| HeLa | 45 | Inhibits Bcl-2 expression, promoting cell death |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. It has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .
Case Studies
Several studies have focused on the biological activities of related compounds, providing insights into the potential applications of this compound.
- Chalcone-Acridine Hybrid Study : This research investigated the antiproliferative effects of chalcone hybrids similar to this compound. The study found that these compounds could suppress melanoma cell progression by inducing cell cycle arrest and apoptosis through specific protein interactions .
- Cytotoxicity in HeLa Cells : A study assessing the cytotoxic effects of related compounds found that certain derivatives exhibited significant cytotoxicity against HeLa cells, indicating a potential pathway for developing anticancer therapies targeting cervical cancer.
Q & A
Q. What are the common synthetic routes for 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one, and what intermediates are critical?
The compound is synthesized via α-bromination of 1-(3,4-dimethoxyphenyl)propan-1-one using brominating agents like HBr in acetic acid. Key intermediates include the unsubstituted propanone precursor, and reaction conditions require anhydrous environments to avoid hydrolysis. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is the bromine atom in this compound utilized in further synthetic modifications?
The bromine at the β-position is reactive toward nucleophilic substitution (e.g., with thiophenols or amines) or elimination to form α,β-unsaturated ketones. For example, reaction with 4-chlorothiophenol in ethyl methyl ketone yields sulfur-containing derivatives, highlighting its role in constructing heteroatom-functionalized molecules .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy groups at 3,4-positions and bromine-induced deshielding).
- X-ray crystallography : Resolves bond lengths and angles, particularly the planarity of the ketone group and steric effects from substituents. SHELX software is widely used for refinement .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., hydrolysis vs. substitution) affect synthetic outcomes, and how can they be controlled?
Hydrolysis of the bromine atom can lead to undesired 1-(3,4-dimethoxyphenyl)propane-1,2-dione. This is mitigated by using non-aqueous solvents and low temperatures. Kinetic studies suggest that excess HBr suppresses hydrolysis by maintaining an acidic medium .
Q. What contradictions exist in reported crystal structure data for related chalcone derivatives, and how can they be resolved?
Discrepancies in lattice energies and torsional angles (e.g., for 2-bromo-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one) arise from variations in crystallization solvents. High-resolution synchrotron data and DFT-based lattice energy calculations are recommended to resolve ambiguities .
Q. How can computational methods (e.g., DFT or AIM theory) predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculates electrophilicity at the β-carbon, while Atoms-in-Molecules (AIM) analysis maps electron density distributions. These models explain preferential substitution at the bromine site over competing pathways and guide solvent selection (e.g., polar aprotic solvents enhance electrophilicity) .
Q. What strategies optimize enantioselective synthesis using this brominated ketone as a chiral building block?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalyzed aldol reactions) can induce stereocontrol. Recent studies highlight Pd-catalyzed cross-couplings with retention of configuration, though yields vary with steric bulk of the aryl group .
Methodological Considerations
Q. How should researchers address discrepancies between experimental and computational bond lengths in structural studies?
- Experimental : Use high-resolution X-ray data (≤ 0.8 Å) to minimize errors.
- Computational : Apply dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals interactions. Cross-validate with spectroscopic data (e.g., IR carbonyl stretches) .
Q. What experimental design principles improve reproducibility in bromination reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
